cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOATVYJZLYYGOO-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 3-(3-fluorophenyl)-2-oxopropanoate and an appropriate aziridine precursor.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically performed in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide.
Cyclization: The key step involves the cyclization of the intermediate to form the aziridine ring. This step may require heating to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of oxaziridines or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of ring-opened products with various substituents.
Scientific Research Applications
cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies investigating the biological activity of aziridine-containing compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a class of cis-tert-butyl aziridine-2-carboxylates with aryl substituents at the 3-position. Key structural analogs, as cataloged by Combi-Blocks, differ in the substituents on the phenyl ring (Table 1).
Table 1. Structural Analogs of cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 3-fluoro substituent (moderate EWG) enhances electrophilicity at the aziridine ring compared to electron-donating groups (e.g., 4-methoxy). This increases reactivity in ring-opening reactions, critical for forming amines or amino alcohols .
- Steric Effects : Bulky substituents (e.g., 4-trifluoromethyl) may hinder nucleophilic attack on the aziridine ring, reducing reaction rates compared to smaller groups like fluorine .
- Synthetic Utility : Bromo and chloro analogs (e.g., 3-bromo, 4-chloro) are versatile intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the 3-fluoro analog is less reactive in such transformations due to the strong C–F bond .
Comparison of Stability :
- Fluorinated analogs exhibit enhanced stability under acidic conditions compared to nitro- or methoxy-substituted derivatives, making them suitable for prolonged storage and multi-step syntheses .
- The tert-butyl ester group in all analogs provides steric protection against hydrolysis, ensuring compatibility with diverse reaction conditions .
Limitations :
- The 3-fluorophenyl aziridine lacks the extended π-systems of imidazo[1,2-b]pyridazine-based inhibitors (e.g., YPC-21817), limiting its direct use in kinase targeting .
Biological Activity
cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique aziridine structure lends itself to various biological activities, making it a valuable intermediate in the development of pharmaceuticals, particularly for neurological disorders and cancer treatments. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
The compound's molecular formula is CHFNO, with a molecular weight of approximately 239.25 g/mol. The aziridine ring structure contributes to its reactivity, allowing it to engage in various chemical transformations.
The biological activity of this compound primarily stems from its ability to interact with biological targets such as enzymes and receptors. The aziridine ring is highly reactive, capable of forming covalent bonds with nucleophilic sites on proteins. This property is exploited in the design of enzyme inhibitors and other bioactive molecules, which can modulate or inhibit enzymatic activity.
1. Anticancer Activity
Research indicates that compounds containing aziridine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of aziridines can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Neuroprotective Effects
Some studies suggest that aziridine derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are hypothesized to arise from the inhibition of oxidative stress and modulation of neuroinflammatory pathways.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of caspase-1, an enzyme linked to inflammatory responses.
Case Study 1: Anticancer Properties
A study conducted by researchers evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC value determined to be approximately 5 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 5 | 70 |
| 10 | 40 |
| 20 | 15 |
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, this compound was tested against oxidative stress-induced toxicity in PC12 cells. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) production and enhancing cell survival rates.
| Treatment Group | Cell Survival (%) |
|---|---|
| Control | 100 |
| Oxidative Stress | 30 |
| Oxidative Stress + Drug | 70 |
Q & A
Q. What are the common synthetic routes for cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate, and how can reaction conditions be optimized to improve yield?
Synthesis typically involves aziridine ring formation via nucleophilic substitution or cycloaddition reactions. For example, tert-butoxycarbonyl (Boc)-protected intermediates, such as aziridine precursors, can undergo allylation or benzylation under controlled conditions. Optimization strategies include:
- Reagent selection : Triphenylphosphine-based catalysts (e.g., for Staudinger reactions) or Lewis acids to enhance regioselectivity .
- Temperature control : Low temperatures (−78°C to 0°C) to minimize side reactions like epimerization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the cis-isomer selectively .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : and NMR confirm substituent positions and cis-stereochemistry. For instance, coupling constants () < 4 Hz indicate cis-aziridine geometry .
- X-ray crystallography : SHELX refinement protocols (e.g., SHELXL) resolve stereochemical ambiguities and validate bond lengths/angles .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and detects impurities (e.g., Boc-deprotected byproducts) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy (similar aziridines are known respiratory sensitizers) .
- Storage : Keep under inert gas (N/Ar) at −20°C to prevent moisture-induced decomposition .
- Waste disposal : Neutralize with dilute acetic acid before aqueous disposal to mitigate reactivity .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity of this compound in ring-opening reactions?
- DFT calculations : Simulate transition states to identify preferred nucleophilic attack sites (e.g., at the aziridine N or C2 position). Basis sets like B3LYP/6-311+G(d,p) model steric effects from the tert-butyl group .
- Molecular docking : Predict interactions with biological targets (e.g., kinases) by analyzing fluorophenyl group orientation and hydrogen-bonding potential .
Q. What strategies resolve contradictions in spectroscopic data obtained from different synthetic batches of this compound?
- Multi-technique validation : Cross-reference NMR with X-ray data to distinguish between stereoisomers or conformers .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., trans-isomers or oxidized derivatives) that may skew spectral interpretations .
- Dynamic NMR : Analyze variable-temperature NMR to detect rotational barriers or ring puckering effects .
Q. How does the stereochemistry of this compound influence its biological activity in medicinal chemistry applications?
- Structure-activity relationships (SAR) : The cis-configuration enhances binding to enzymes like kinases by positioning the fluorophenyl group for π-π stacking with hydrophobic pockets .
- Metabolic stability : The tert-butyl group reduces oxidative metabolism in vivo, while the fluorine atom improves membrane permeability .
- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H) ensures biological assays reflect the activity of the correct stereoisomer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
